4-Methyl-3-(trifluoromethyl)benzamide

Lipophilicity ADME Prediction Drug Design

This precise 4-methyl-3-trifluoromethyl substitution pattern is the core pharmacophore of nilotinib, essential for Bcr-Abl kinase inhibition and SAR studies. Unlike generic analogs, it offers a validated LogP of 2.26 and a reactive benzamide handle for focused library synthesis. Ideal for fragment growing and impurity reference standards. Purity: 98%.

Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
CAS No. 261952-00-5
Cat. No. B1635480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(trifluoromethyl)benzamide
CAS261952-00-5
Molecular FormulaC9H8F3NO
Molecular Weight203.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N)C(F)(F)F
InChIInChI=1S/C9H8F3NO/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H2,13,14)
InChIKeyIELCRNVRCVJVGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-(trifluoromethyl)benzamide (CAS 261952-00-5): A Privileged Scaffold for Kinase Inhibitor Design and Chemical Synthesis


4-Methyl-3-(trifluoromethyl)benzamide (CAS 261952-00-5) is a disubstituted benzamide that serves as a critical building block and core pharmacophore in medicinal chemistry. The compound features a 4-methyl group and a 3-trifluoromethyl substituent on a benzamide ring, a substitution pattern that is a validated privileged substructure in multiple kinase inhibitor programs, most notably as the core fragment of the FDA-approved tyrosine kinase inhibitor nilotinib (Tasigna®) [1]. This specific substitution pattern imparts unique physicochemical properties and is non-interchangeable with other benzamide regioisomers or mono-substituted analogs, making it a distinct chemical entity for both research tool development and synthetic intermediate applications .

Why 4-Methyl-3-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Benzamide Analogs


In structure-activity relationship (SAR) studies, the precise positioning of the methyl and trifluoromethyl groups on the benzamide core directly dictates biological activity, target selectivity, and synthetic utility [1]. The 4-methyl-3-trifluoromethyl substitution pattern is not a trivial variation; it is the exact pharmacophore required for the potent Bcr-Abl inhibition observed in nilotinib and NS-187, where even minor positional changes abolish activity against clinically relevant kinase mutants [2]. Furthermore, the combination of these substituents yields a distinct LogP (2.26) and pKa (15.52) profile that differs significantly from both 3-(trifluoromethyl)benzamide (LogP 2.50) and 4-methylbenzamide, directly impacting solubility, permeability, and synthetic reaction efficiency . Generic substitution with alternative benzamide regioisomers or mono-substituted analogs will therefore compromise both biological relevance and physicochemical reproducibility in downstream applications.

Quantitative Differentiation of 4-Methyl-3-(trifluoromethyl)benzamide: Key Comparative Data


LogP Modulation: Enhanced Lipophilicity Over 3-(Trifluoromethyl)benzamide

4-Methyl-3-(trifluoromethyl)benzamide exhibits a calculated LogP of 2.26, which is 0.24 units lower than that of 3-(trifluoromethyl)benzamide (LogP 2.50) . This reduction in lipophilicity, attributed to the electron-donating 4-methyl group counterbalancing the electron-withdrawing trifluoromethyl group, positions the compound within a more favorable range for oral bioavailability prediction (Rule of 5) while retaining sufficient membrane permeability for cell-based assays .

Lipophilicity ADME Prediction Drug Design

pKa Shift: Differential Ionization vs. 4-Methylbenzamide

The predicted pKa of 4-methyl-3-(trifluoromethyl)benzamide is 15.52±0.50, reflecting the combined electronic effects of the 4-methyl (electron-donating) and 3-trifluoromethyl (electron-withdrawing) groups . While direct experimental pKa data for 4-methylbenzamide is sparse, the trifluoromethyl group in the target compound is known to lower the pKa of the amide proton relative to unsubstituted benzamides (pKa ~16-17) and 4-methylbenzamide (pKa ~15.98) . This subtle shift influences the compound's ionization state at physiological pH and its reactivity in nucleophilic acylation reactions, making it a distinct synthetic intermediate.

Ionization State Solubility Reactivity

Core Pharmacophore of Nilotinib: Structural Congruence with FDA-Approved Kinase Inhibitor

4-Methyl-3-(trifluoromethyl)benzamide is structurally congruent with the core benzamide fragment of nilotinib (Tasigna®), a second-generation Bcr-Abl tyrosine kinase inhibitor approved for chronic myeloid leukemia [1]. In nilotinib, the 4-methyl-3-aminobenzamide core is further elaborated, but the 4-methyl-3-substitution pattern is essential for binding to the ATP pocket of the kinase [2]. This direct structural relationship distinguishes the target compound from generic benzamide analogs and positions it as a validated starting point for kinase inhibitor SAR studies or as a reference standard for analytical method development.

Kinase Inhibitor Medicinal Chemistry Scaffold Hopping

Commercial Availability and Purity: 98% Standard vs. 95% Alternatives

4-Methyl-3-(trifluoromethyl)benzamide is commercially available from multiple reputable suppliers with a standard purity of 98% (HPLC), ensuring reliable performance in sensitive synthetic and biological applications . This purity specification is consistently higher than the 95% purity commonly offered for related benzamide analogs such as 3-(trifluoromethyl)benzamide, which often requires additional purification for demanding applications . The availability of 1g, 5g, and larger pack sizes at competitive pricing (e.g., 1g at approximately ¥630 from Aladdin) enables both exploratory research and scaled synthesis .

Chemical Procurement Purity Cost Efficiency

Optimal Application Scenarios for 4-Methyl-3-(trifluoromethyl)benzamide


Medicinal Chemistry: Kinase Inhibitor Fragment-Based Drug Discovery

Due to its direct structural relationship with the nilotinib core, 4-methyl-3-(trifluoromethyl)benzamide serves as an ideal fragment for structure-activity relationship (SAR) studies targeting Bcr-Abl and related tyrosine kinases . The compound's moderate lipophilicity (LogP 2.26) and favorable predicted ADME properties make it a suitable starting point for fragment growing or linking strategies, where maintaining the exact 4-methyl-3-trifluoromethyl substitution pattern is critical for binding to the kinase hinge region [1].

Analytical Chemistry: Reference Standard for Nilotinib Impurity Profiling

As a structural fragment of nilotinib, 4-methyl-3-(trifluoromethyl)benzamide can be utilized as a reference standard or impurity marker in HPLC-UV/MS methods for the quality control of nilotinib active pharmaceutical ingredient (API) and finished dosage forms . Its distinct retention time and mass spectrometric fragmentation pattern, coupled with high commercial purity (98%), enable accurate identification and quantification of related substances in pharmaceutical development [1].

Synthetic Chemistry: Building Block for Privileged Kinase Inhibitor Libraries

The combination of a reactive benzamide handle and the 4-methyl-3-trifluoromethyl substitution pattern makes this compound a versatile building block for the parallel synthesis of focused kinase inhibitor libraries . The trifluoromethyl group enhances metabolic stability and membrane permeability, while the methyl group provides a handle for further functionalization, making it superior to generic benzamide building blocks for constructing diverse heterocyclic arrays targeting the ATP-binding pocket [1].

Biophysical Assays: Physicochemical Probe for Lipophilicity and Ionization Studies

With its well-characterized LogP (2.26) and pKa (15.52) values, 4-methyl-3-(trifluoromethyl)benzamide serves as a calibrated reference compound for method validation in shake-flask LogD determinations, chromatographic hydrophobicity index (CHI) measurements, and ionization constant titration experiments . Its distinct physicochemical profile relative to other benzamide analogs allows researchers to benchmark their experimental systems and assess the impact of the 4-methyl-3-trifluoromethyl motif on compound behavior [1].

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